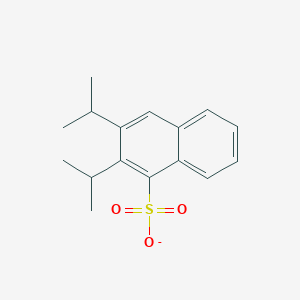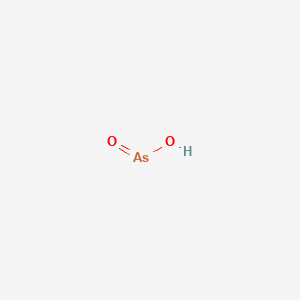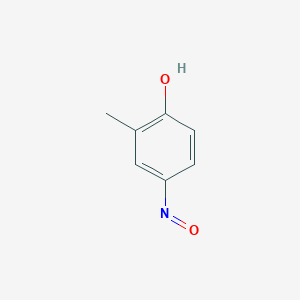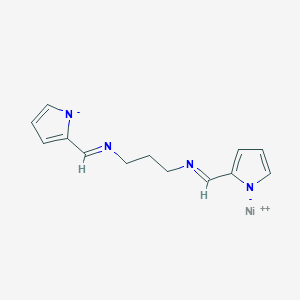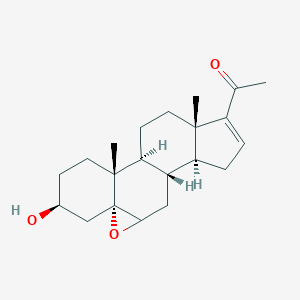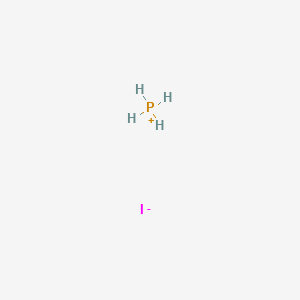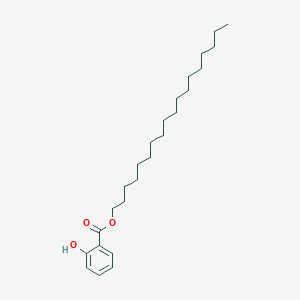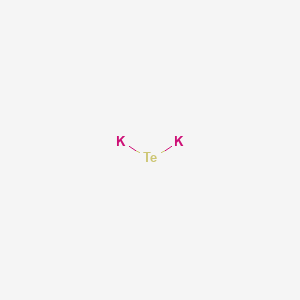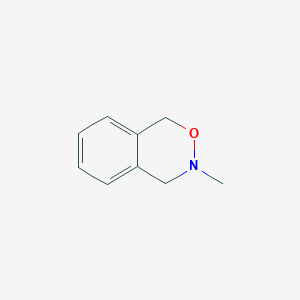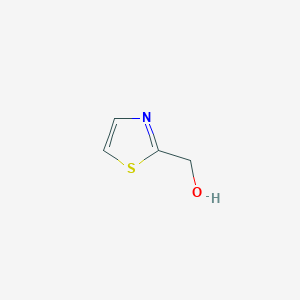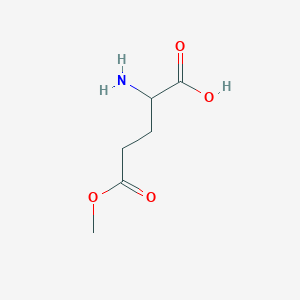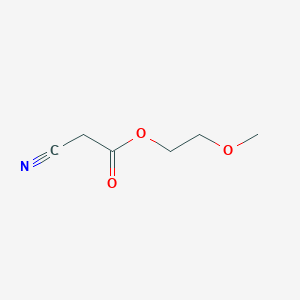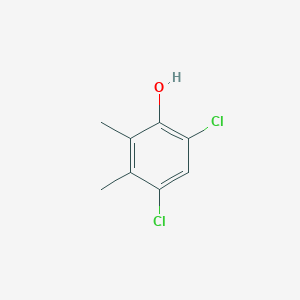
4,6-Dichloro-2,3-dimethylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloro-2,3-dimethylphenol (DCDMP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a chlorinated phenol that is synthesized through a multistep process. DCDMP has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
作用機序
The mechanism of action of 4,6-Dichloro-2,3-dimethylphenol is not fully understood, but it is believed to work by disrupting the cell membrane of microorganisms. This disrupts the normal functioning of the cell and ultimately leads to cell death. 4,6-Dichloro-2,3-dimethylphenol has also been shown to inhibit the growth of certain types of bacteria by interfering with their metabolic pathways.
生化学的および生理学的効果
4,6-Dichloro-2,3-dimethylphenol has been shown to have both biochemical and physiological effects. In vitro studies have shown that 4,6-Dichloro-2,3-dimethylphenol can inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. 4,6-Dichloro-2,3-dimethylphenol has also been shown to have antioxidant properties, which may help protect cells from oxidative damage. In vivo studies have shown that 4,6-Dichloro-2,3-dimethylphenol can reduce inflammation and improve wound healing.
実験室実験の利点と制限
One advantage of using 4,6-Dichloro-2,3-dimethylphenol in lab experiments is its broad-spectrum antimicrobial activity. This makes it useful for studying the effects of antimicrobial agents on a wide range of microorganisms. However, one limitation of using 4,6-Dichloro-2,3-dimethylphenol is its potential toxicity to humans and animals. Care must be taken when handling 4,6-Dichloro-2,3-dimethylphenol to avoid exposure.
将来の方向性
There are several future directions for research on 4,6-Dichloro-2,3-dimethylphenol. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the study of 4,6-Dichloro-2,3-dimethylphenol's potential as an anticancer agent. Preliminary studies have shown that 4,6-Dichloro-2,3-dimethylphenol can inhibit the growth of cancer cells in vitro, and further research is needed to determine its potential as a cancer treatment. Finally, more research is needed to understand the mechanism of action of 4,6-Dichloro-2,3-dimethylphenol and its potential effects on human health and the environment.
Conclusion
In conclusion, 4,6-Dichloro-2,3-dimethylphenol is a chemical compound that has potential applications in various fields, including medicine, agriculture, and environmental science. Its broad-spectrum antimicrobial activity and antioxidant properties make it useful for studying the effects of antimicrobial agents and oxidative stress on cells. However, care must be taken when handling 4,6-Dichloro-2,3-dimethylphenol due to its potential toxicity. Future research on 4,6-Dichloro-2,3-dimethylphenol should focus on developing more efficient synthesis methods, studying its potential as an anticancer agent, and understanding its mechanism of action and potential effects on human health and the environment.
合成法
The synthesis of 4,6-Dichloro-2,3-dimethylphenol involves a multistep process that starts with the reaction of 2,4-dimethylphenol with chloroacetyl chloride to form 2-chloro-4-(chloromethyl)phenol. This intermediate is then reacted with sodium hydroxide to form 4-chloro-2-(chloromethyl)phenol. The final step involves the reaction of 4-chloro-2-(chloromethyl)phenol with sodium hydroxide and formaldehyde to form 4,6-Dichloro-2,3-dimethylphenol.
科学的研究の応用
4,6-Dichloro-2,3-dimethylphenol has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 4,6-Dichloro-2,3-dimethylphenol has been shown to have antimicrobial properties and has been used as a disinfectant in hospitals and other healthcare settings. In agriculture, 4,6-Dichloro-2,3-dimethylphenol has been used as a pesticide to control various plant diseases. In environmental science, 4,6-Dichloro-2,3-dimethylphenol has been studied for its potential to remove pollutants from water and soil.
特性
CAS番号 |
10247-85-5 |
|---|---|
製品名 |
4,6-Dichloro-2,3-dimethylphenol |
分子式 |
C8H8Cl2O |
分子量 |
191.05 g/mol |
IUPAC名 |
4,6-dichloro-2,3-dimethylphenol |
InChI |
InChI=1S/C8H8Cl2O/c1-4-5(2)8(11)7(10)3-6(4)9/h3,11H,1-2H3 |
InChIキー |
UJKOQSMRLSLDHO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1Cl)Cl)O)C |
正規SMILES |
CC1=C(C(=C(C=C1Cl)Cl)O)C |
同義語 |
4,6-Dichloro-2,3-dimethylphenol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



